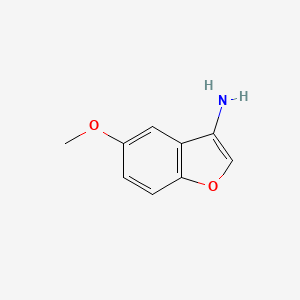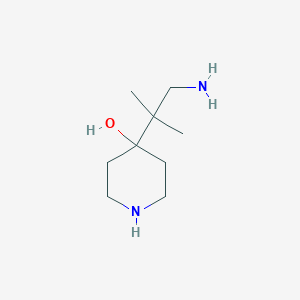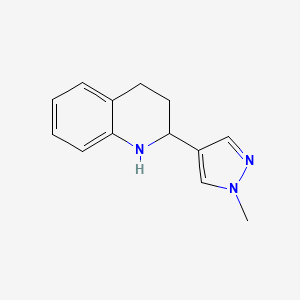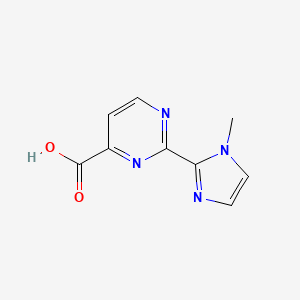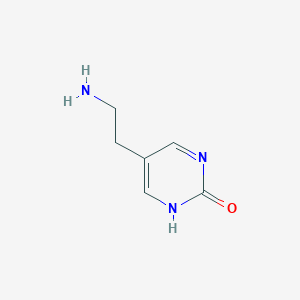
5-(2-Aminoethyl)pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)pyrimidin-2-ol: is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxypyrimidine.
Aminoethylation: The 2-hydroxypyrimidine is then subjected to aminoethylation using ethylenediamine under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality.
Automated Processes: Employing automated processes for precise control of reaction conditions, such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Aminoethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Aminoethyl)pyrimidin-2-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
2-Aminopyrimidine: Similar structure but lacks the hydroxyl group at the 2-position.
5-Aminopyrimidine: Similar structure but lacks the aminoethyl group at the 5-position.
2-Hydroxypyrimidine: Similar structure but lacks the aminoethyl group at the 5-position.
Uniqueness: 5-(2-Aminoethyl)pyrimidin-2-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c7-2-1-5-3-8-6(10)9-4-5/h3-4H,1-2,7H2,(H,8,9,10) |
Clave InChI |
CDEXSHPWORJAQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
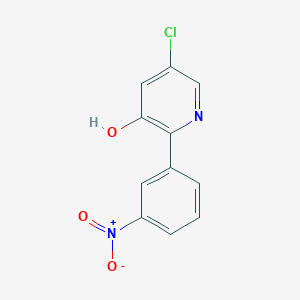
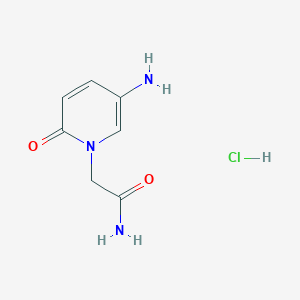
![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)
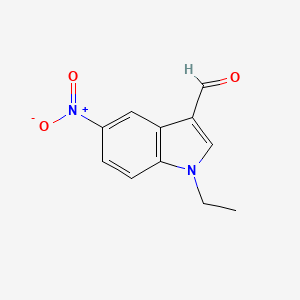

![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)
![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
